N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide
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Overview
Description
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a chloropyridine moiety, a piperidine ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with thiophene-2-sulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like DMSO and methanol, as well as catalysts such as palladium or platinum. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}benzamide
- **N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}furan-2-sulfonamide
Uniqueness
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16ClN3O3S2 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c16-13-4-3-11(10-17-13)15(20)19-7-5-12(6-8-19)18-24(21,22)14-2-1-9-23-14/h1-4,9-10,12,18H,5-8H2 |
InChI Key |
XOINZKDCOTWUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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